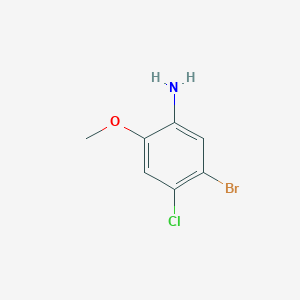
6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with potential applications in various scientific fields. It has a molecular formula of C18H17NO2S and a molecular weight of 311.4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with ethyl and thiophenyl substituents. The quinoline core is a heterocyclic aromatic compound, which is a vital scaffold for leads in drug discovery .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinoline derivatives are a focal point in synthetic organic chemistry due to their significant biological activities and potential applications in materials science. For instance, the synthesis of novel heterocyclic compounds, including quinoline derivatives, has been reported, demonstrating methodologies for creating complex molecules with potential applications in drug development and materials science (Gao et al., 2011). These syntheses often involve the construction of quinoline frameworks via catalyzed reactions, showcasing the versatility of quinoline structures in facilitating the development of new chemical entities.
Photophysical Applications
Quinoline derivatives exhibit unique optical and electronic properties, making them suitable for applications in organic electronics and photonics. The study of structural and optical properties of quinoline derivatives thin films reveals insights into their potential uses in electronic devices due to their photovoltaic properties and ability to form thin films with distinct optical characteristics (Zeyada et al., 2016). These properties are crucial for the development of organic photovoltaic cells and light-emitting diodes (LEDs), highlighting the role of quinoline derivatives in advancing renewable energy technologies and electronic displays.
Medicinal Chemistry Applications
In medicinal chemistry, quinoline derivatives are explored for their antibacterial and antitumor activities. Research on 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrates the antibacterial potential of quinoline derivatives, with specific compounds exhibiting significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980). Furthermore, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a class of quinoline derivatives, indicate their potential as potent cytotoxins against various cancer cell lines (Deady et al., 2003). These studies highlight the therapeutic applications of quinoline derivatives in treating bacterial infections and cancer.
Eigenschaften
IUPAC Name |
6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-3-11-5-7-15-13(9-11)14(18(20)21)10-16(19-15)17-8-6-12(4-2)22-17/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXMGOSMBLWCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708380.png)


![N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2708384.png)

![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)
![3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2708389.png)



![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2708398.png)
